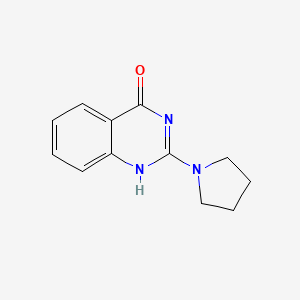

2-pyrrolidin-1-yl-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDABWGBZQUTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-1-yl-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with formamide to form quinazolin-4-one, followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of anthranilic acid with formamide at elevated temperatures to yield quinazolin-4-one. Subsequently, the quinazolin-4-one is reacted with pyrrolidine under appropriate conditions to obtain the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-yl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

Medicine: It has potential therapeutic applications in treating bacterial infections, fungal infections, and certain types of cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt bacterial cell wall synthesis, and interfere with DNA replication in cancer cells. Molecular docking studies have shown that it can bind to key proteins involved in these processes, leading to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural differences arise from substituents at the 1- and 2-positions of the quinazolinone core:

Notes:

- Similarity Scores: Calculated based on structural overlap (e.g., 0.89 indicates near-identical core with minor substituent differences) .

- Cyclohexyl/Phenyl: Increase molecular weight and lipophilicity, which may affect pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for 2-pyrrolidin-1-yl-1H-quinazolin-4-one, and how can reaction conditions be optimized?

The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. For example, a related quinazolinone (3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one) was synthesized via reaction of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . To optimize yield, vary parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid). Use Design of Experiments (DOE) to systematically assess the impact of variables on reaction efficiency.

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a combination of analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% recommended for biological assays) .

- NMR : Confirm substituent positions via H and C NMR, comparing chemical shifts to analogous quinazolinones (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What safety precautions are critical when handling this compound?

Based on structurally similar compounds (e.g., 2-cyclohexyl-1-phenylquinazolin-4(1H)-one), classify hazards as:

- Acute toxicity (Category 4 for oral/dermal/inhalation routes).

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Emergency protocols: Immediate eye rinsing with water and medical consultation if exposed .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins?

Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to model interactions. Key steps:

- Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).

- Retrieve target protein structures (PDB ID) and remove crystallographic water.

- Analyze binding poses for hydrogen bonds with pyrrolidine N or quinazolinone carbonyl groups. Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, XRD)?

- XRD Refinement : Use SHELX software for high-resolution crystallography. SHELXL refines thermal parameters and occupancy to resolve electron density mismatches .

- NMR Reanalysis : Check for solvent artifacts or dynamic effects (e.g., tautomerism). Compare experimental H shifts with computed values (GIAO method at B3LYP/6-311++G** level).

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of quinazolinone derivatives?

- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at position 6 or 7 to enhance target affinity.

- Side Chain Engineering : Replace pyrrolidine with piperazine to alter solubility and pharmacokinetics.

- In Vitro Assays : Test derivatives against disease-relevant cell lines (e.g., cancer cells) with dose-response curves (IC determination) .

Q. What experimental designs address contradictory results in biological activity assays?

- Control Redundancy : Include positive/negative controls across replicates to rule out plate-specific artifacts.

- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile variability across studies .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.